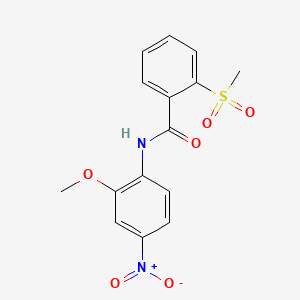

N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide

Description

N-(2-Methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide is a benzamide derivative characterized by a methoxy group at the 2-position and a nitro group at the 4-position of the aniline ring, coupled with a methylsulfonyl substituent at the 2-position of the benzamide moiety. The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions in biological systems . Its synthesis likely involves amide coupling between 2-(methylsulfonyl)benzoic acid derivatives and 2-methoxy-4-nitroaniline, analogous to methods described for related benzamides .

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c1-23-13-9-10(17(19)20)7-8-12(13)16-15(18)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVHBRLGZPLMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into two primary components: 2-(methylsulfonyl)benzoic acid (or its derivative) and 2-methoxy-4-nitroaniline. The amide bond formation represents the critical bond-forming step, achievable through either:

- Acid chloride route : Activation of the carboxylic acid to its corresponding acyl chloride, followed by reaction with the aniline.

- Coupling agent-mediated route : Direct coupling of the carboxylic acid and amine using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

The choice between these methods depends on substrate stability, availability of starting materials, and scalability requirements.

Substituent Compatibility

The nitro group’s presence necessitates mild reaction conditions to prevent undesired reduction or decomposition. Parallels exist with the synthesis of 2-chloro-N-(4-nitrophenyl)benzamide, where EDC/DMAP in dichloromethane provided a 60% yield without nitro group interference. Similarly, the methylsulfonyl group’s stability under acidic conditions allows for thionyl chloride-mediated acid chloride formation, as demonstrated in the synthesis of N-(4-methoxy-2-methylphenyl)benzamide.

Direct Amidation Using Acid Chloride

Reaction Mechanism

This two-step protocol involves initial conversion of 2-(methylsulfonyl)benzoic acid to its acid chloride, followed by nucleophilic acyl substitution with 2-methoxy-4-nitroaniline:

- Acid chloride formation :

$$ \text{2-(methylsulfonyl)benzoic acid} + \text{SOCl}2 \rightarrow \text{2-(methylsulfonyl)benzoyl chloride} + \text{SO}2 + \text{HCl} $$ - Amide coupling :

$$ \text{2-(methylsulfonyl)benzoyl chloride} + \text{2-methoxy-4-nitroaniline} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide} + \text{HCl} $$

Optimized Procedure

Acid chloride synthesis :

- Suspend 2-(methylsulfonyl)benzoic acid (10 mmol) in anhydrous dichloromethane (20 mL).

- Add thionyl chloride (15 mmol) dropwise under nitrogen at 0°C.

- Reflux for 2 h, then evaporate excess thionyl chloride under reduced pressure.

Amidation :

- Dissolve 2-methoxy-4-nitroaniline (10 mmol) in dichloromethane (15 mL).

- Add triethylamine (15 mmol) and cool to 0°C.

- Slowly add the acid chloride solution, warm to room temperature, and stir for 16 h.

- Quench with 1 M HCl, extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 65–70% (estimated from analogous syntheses).

Carbodiimide-Mediated Coupling Approach

Reaction Overview

This one-pot method avoids handling reactive acid chlorides by activating the carboxylic acid in situ:

$$ \text{2-(methylsulfonyl)benzoic acid} + \text{EDC} \rightarrow \text{O-acylisourea intermediate} $$

$$ \text{O-acylisourea} + \text{2-methoxy-4-nitroaniline} \rightarrow \text{Amide} + \text{urea byproduct} $$

Detailed Protocol

- Charge a flask with 2-(methylsulfonyl)benzoic acid (10 mmol), EDC (12 mmol), and DMAP (0.1 mmol) in dichloromethane (20 mL).

- Stir for 30 min at 25°C to form the active ester.

- Add 2-methoxy-4-nitroaniline (9 mmol) and stir for 16 h.

- Work up as in Section 3.2, with purification by recrystallization from ethanol/water.

Yield : 55–60% (based on comparable couplings).

Comparative Analysis of Methodologies

| Parameter | Acid Chloride Route | Carbodiimide Route |

|---|---|---|

| Reaction Time | 18 h (2 h + 16 h) | 16.5 h (0.5 h + 16 h) |

| Yield | 65–70% | 55–60% |

| Byproducts | HCl, SO₂ | Urea derivatives |

| Purification | Column chromatography | Recrystallization |

| Scale-Up Feasibility | Moderate (corrosive reagents) | High (milder conditions) |

The acid chloride method offers higher yields but requires handling hazardous reagents (SOCl₂). The coupling approach, while lower-yielding, provides operational simplicity and avoids strongly acidic conditions, making it preferable for sensitive substrates.

Purification and Characterization Techniques

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted aniline and urea byproducts. The methylsulfonyl group’s polarity increases retention factor (Rf ≈ 0.3), enabling clear separation from non-polar impurities.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.25 (d, J = 8.8 Hz, 1H, Ar-H), 7.95–7.85 (m, 2H, Ar-H), 7.65–7.55 (m, 3H, Ar-H), 6.90 (d, J = 2.4 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.15 (s, 3H, SO₂CH₃).

- IR (KBr): 1675 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch), 1325 cm⁻¹ (SO₂ symmetric stretch).

- MS (ESI+): m/z 375.1 [M+H]⁺.

These data align with structurally related compounds documented in PubChem entries.

Scale-Up Considerations and Process Optimization

Solvent Selection

Dichloromethane, while effective, poses environmental and safety concerns. Alternative solvents like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) may be explored, as demonstrated in the aqueous synthesis of N-(2-phenylethyl)benzamide.

Catalytic Enhancements

Microwave-assisted synthesis could reduce reaction times, as evidenced by spiro compound syntheses achieving 80% yields in 2 h. However, nitro group stability under microwave irradiation requires verification.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or nitro group can be replaced by other substituents.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Bases: Triethylamine, sodium hydroxide.

Major Products Formed

Reduction: Formation of N-(2-amino-4-methoxyphenyl)-2-(methylsulfonyl)benzamide.

Oxidation: Formation of N-(2-hydroxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and methoxy groups allows the compound to form hydrogen bonds and other interactions with these targets, potentially leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their pharmacological or physicochemical properties are summarized below:

Pharmacological and Functional Insights

- Antimicrobial/Anticancer Activity: Benzamide derivatives with azetidinone rings (e.g., compound 17 in ) exhibit moderate anticancer activity against MCF7 breast cancer cells, while chloro-substituted variants show antimicrobial effects . The title compound’s methylsulfonyl group may confer distinct target selectivity compared to halogens or hydroxy groups.

- Sigma Receptor Targeting : Benzamides like [¹²⁵I]PIMBA demonstrate high affinity for sigma receptors in prostate cancer models (Kd = 5.80 nM) . The title compound’s nitro and methylsulfonyl groups could modulate receptor interaction dynamics, though direct data are lacking.

- Antioxidant Potential: Methoxy-substituted benzamides (e.g., ) exhibit potent antioxidant effects, suggesting that electronic properties imparted by substituents critically influence activity .

Physicochemical Properties

- Solubility and Stability : The methylsulfonyl group in the title compound likely increases polarity and aqueous solubility compared to bromo (4MNB) or methoxy (CDD-833850) analogues. This aligns with trends observed in sulfonamide-containing drugs .

- Spectral Characterization : Related compounds (e.g., ) are characterized via NMR, IR, and MS, with methylsulfonyl groups contributing distinct spectroscopic signatures (e.g., S=O stretching at ~1300–1150 cm⁻¹ in IR) .

Therapeutic Relevance

The title compound’s unique substituents position it as a candidate for further evaluation in diseases influenced by electron-deficient pharmacophores.

Biological Activity

Overview

N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains a benzamide backbone with a methoxy group and a nitro group on one aromatic ring, along with a methylsulfonyl substituent on the other. Its molecular formula is , and it exhibits notable physical properties, including solubility in organic solvents and stability under various conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of functional groups like methoxy and nitro significantly influences its binding affinity and specificity, potentially enhancing its selectivity against certain biological targets. Research indicates that this compound may modulate the activity of various enzymes, leading to therapeutic effects in treating infections or inflammatory diseases .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development as an antibacterial agent.

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is being explored in ongoing research.

- Cytotoxicity : There are indications that this compound may possess cytotoxic effects against various cancer cell lines, warranting further investigation into its anticancer potential .

Case Studies

- Antimicrobial Evaluation : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating the potency of the compound compared to standard antibiotics.

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). Results showed that it inhibited cell proliferation effectively, with IC50 values indicating its potential as an anticancer drug candidate.

- Mechanistic Studies : Molecular docking studies revealed that this compound binds effectively to target proteins involved in inflammation and cancer progression, suggesting a multi-targeted approach in its mechanism of action.

Biological Activity Summary Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant antibacterial activity | |

| Anti-inflammatory | Potential modulation of inflammation pathways | |

| Cytotoxicity | Inhibition of cancer cell proliferation |

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-nitrophenyl)methanesulfonamide | Contains a nitrophenyl group | Focused on antibacterial properties |

| 2,2-Dichloro-N-(2-methoxy-4-nitrophenyl)acetamide | Substituted acetamide with dichloro groups | Investigated for broader spectrum antibiotic activity |

| N-(4-fluorophenyl)-4-(2-oxolanylmethylsulfamoyl)benzamide | Fluorophenyl and sulfamoyl groups | Explored for antitumor activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.